Lipophilicity Offset Relative to the Mono‑Fluorinated Analog
The target compound exhibits an XLogP3 of 2.3 , whereas the closest mono‑fluorinated comparator, 3‑chloro‑1‑(4‑fluorophenyl)propan‑1‑one, registers an XLogP3 of 2.2 [1]. Although the absolute difference is modest, it reflects the additive effect of a second fluorine, which can shift partitioning into CNS‑relevant logD ranges and alter permeability coefficients in parallel artificial membrane permeability assays (PAMPA).
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 3‑Chloro‑1‑(4‑fluorophenyl)propan‑1‑one: 2.2 |
| Quantified Difference | ΔXLogP3 = 0.1 (target more lipophilic) |
| Conditions | XLogP3 computed by the PubChem XLogP3-AA method |
Why This Matters
Procurement decisions for CNS‑oriented fragment libraries often favor compounds with XLogP3 between 2 and 3.5; the small but consistent increase positions 3‑chloro‑1‑(2,3‑difluorophenyl)propan‑1‑one more centrally in this window than its 4‑fluoro analog.
- [1] PubChem, 3-Chloro-1-(4-fluorophenyl)propan-1-one (CID 67672), XLogP3 = 2.2, available at https://pubchem.ncbi.nlm.nih.gov/compound/347-93-3 (accessed May 2026). View Source
